molecular formula C18H18N2OS B4153135 N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenylbutanamide

N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenylbutanamide

Cat. No.: B4153135
M. Wt: 310.4 g/mol
InChI Key: UJQXJTNXNHNZHD-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenylbutanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenylbutanamide typically involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can also be incorporated to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Scientific Research Applications

N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenylbutanamide involves its interaction with specific molecular targets in cells. It can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-1,3-benzothiazol-2-yl)methanesulfonamide
  • 2-[N-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)aminomethyl]-5,8-dipropylcarbonyloxy-1,4-naphthoquinone

Uniqueness

N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenylbutanamide is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit higher potency or selectivity towards certain biological targets, making it a valuable candidate for drug development .

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-3-14(13-9-5-4-6-10-13)17(21)20-18-19-16-12(2)8-7-11-15(16)22-18/h4-11,14H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQXJTNXNHNZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=NC3=C(C=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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